Biotin Azide Plus

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

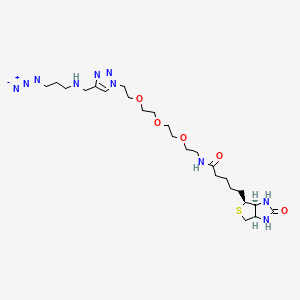

Molecular Formula |

C24H42N10O5S |

|---|---|

Molecular Weight |

582.7 g/mol |

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[4-[(3-azidopropylamino)methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |

InChI |

InChI=1S/C24H42N10O5S/c25-32-28-7-3-6-26-16-19-17-34(33-31-19)9-11-38-13-15-39-14-12-37-10-8-27-22(35)5-2-1-4-21-23-20(18-40-21)29-24(36)30-23/h17,20-21,23,26H,1-16,18H2,(H,27,35)(H2,29,30,36)/t20-,21-,23-/m0/s1 |

InChI Key |

RENVLGPUZQGLEY-FUDKSRODSA-N |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCN3C=C(N=N3)CNCCCN=[N+]=[N-])NC(=O)N2 |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCN3C=C(N=N3)CNCCCN=[N+]=[N-])NC(=O)N2 |

Origin of Product |

United States |

Foundational & Exploratory

Biotin Azide Plus: A Technical Guide to Enhanced Bioorthogonal Labeling

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Biotin Azide Plus is an advanced biotinylation reagent designed for highly efficient labeling of alkyne-modified biomolecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. Its defining feature is a proprietary chemical structure that incorporates a copper-chelating system, enabling the molecule to function as both a reactant and a catalyst. This intrinsic catalytic activity facilitates robust and rapid biotinylation, even under dilute conditions, making it an invaluable tool for the detection of low-abundance targets and applications where high signal-to-noise ratios are paramount. This guide provides a comprehensive overview of this compound, its mechanism of action, detailed experimental protocols, and a comparative analysis of its chemical and physical properties.

Chemical and Physical Properties

This compound is a complex molecule featuring a biotin moiety for detection, a polyethylene glycol (PEG4) spacer to enhance solubility and reduce steric hindrance, and a specialized azide group for click chemistry.[1] The key innovation lies in the azide component, which is part of a structure that actively chelates copper, thereby concentrating the catalyst at the site of the reaction.[2][3][4]

| Property | Value | Reference |

| Molecular Formula | C₂₄H₄₂N₁₀O₅S | [2] |

| Molecular Weight | 582.72 g/mol | |

| Appearance | Off-white to slightly orange amorphous solid or oil | |

| Solubility | DMSO, DMF, MeOH | |

| Storage Conditions | -20°C, dark, under inert gas | |

| Purity | >95% (HPLC) |

Mechanism of Action: The "Plus" Advantage

Standard CuAAC reactions require an azide, an alkyne, a copper(I) source, and a copper-chelating ligand to stabilize the copper(I) and accelerate the reaction. This compound streamlines this process by integrating the copper-chelating functionality into its own structure.

This integrated system forms a potent, active copper complex that effectively makes this compound both the labeling reagent and the catalyst. This leads to an almost instantaneous reaction with alkyne-modified targets, even at low concentrations, which is a significant advantage for detecting low-abundance biomolecules and improving biocompatibility by minimizing the required copper concentration.

References

Unlocking Enhanced Bioconjugation: A Technical Guide to the Mechanism of Biotin Azide Plus in Click Chemistry

For Immediate Release

This technical guide provides an in-depth exploration of the mechanism of action of Biotin Azide Plus in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. Tailored for researchers, scientists, and drug development professionals, this document elucidates the core principles that differentiate "Plus" reagents, offering a comprehensive overview of their enhanced reactivity, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Introduction to Chelation-Assisted Click Chemistry

Click chemistry has revolutionized bioconjugation with its high efficiency, specificity, and biocompatibility. The CuAAC reaction, which forms a stable triazole linkage between an azide and a terminal alkyne, is a prime example. This compound represents a significant advancement in this field. The "Plus" designation signifies the integration of a copper-chelating moiety within the biotin azide molecule itself. This structural feature transforms the reagent into both a reactant and a catalyst, dramatically accelerating the reaction rate and enabling efficient labeling even at low reactant concentrations.[1][2][3][4][5]

The Core Mechanism of Action

The enhanced performance of this compound stems from its intramolecular copper-chelating system. This system, often a picolyl azide or a similar nitrogen-containing heterocycle, positions the copper(I) catalyst in close proximity to the azide functionality. This chelation effect increases the effective local concentration of the copper catalyst at the reaction site, leading to a significant rate enhancement compared to standard biotin azide reagents that rely on intermolecular catalysis.

The catalytic cycle can be summarized as follows:

-

Copper Chelation: The integrated chelating moiety of this compound binds to a copper(I) ion.

-

Alkyne Coordination: A terminal alkyne coordinates to the chelated copper(I) center, forming a copper-acetylide intermediate.

-

Intramolecular Cycloaddition: The azide, held in close proximity by the chelating group, undergoes a rapid intramolecular cycloaddition with the activated alkyne.

-

Triazole Formation and Catalyst Regeneration: A stable 1,4-disubstituted triazole ring is formed, and the copper(I) catalyst is regenerated to continue the cycle.

This chelation-assisted mechanism is particularly advantageous in complex biological samples where the overall concentration of reactants may be low.

Below is a diagram illustrating the proposed catalytic cycle of chelation-assisted CuAAC with a picolyl azide as a representative chelating group.

Quantitative Data Summary

The inclusion of a copper-chelating moiety leads to a dramatic increase in reaction rates. The following tables summarize key quantitative data for this compound and related compounds.

Table 1: Physicochemical Properties

| Property | This compound | Standard Biotin Azide |

| Molecular Formula | C₂₄H₄₂N₁₀O₅S | C₁₃H₂₂N₆O₂S |

| Molecular Weight | 582.72 g/mol | 326.4 g/mol |

| Solubility | Soluble in DMSO, DMF, MeOH | Soluble in DMSO (~5 mg/mL), sparingly soluble in aqueous buffers |

| Appearance | Off-white to slightly orange amorphous solid or oil | Crystalline solid |

Table 2: Reaction Kinetics Comparison

The following data, adapted from Uttamapinant et al. (2012), compares the reaction of a chelating picolyl azide to a non-chelating benzyl azide with 7-ethynyl coumarin, demonstrating the significant rate enhancement provided by the chelating group.

| Azide Type | Copper Concentration | Ligand (THPTA) | Reaction Completion (at 30 min) |

| Picolyl Azide (Chelating) | 100 µM | Absent | >80% |

| Benzyl Azide (Non-chelating) | 100 µM | Absent | No detectable product |

| Picolyl Azide (Chelating) | 40 µM | Absent | ~70% |

| Benzyl Azide (Non-chelating) | 40 µM | Absent | No detectable product |

| Picolyl Azide (Chelating) | 10 µM | Absent | ~20% |

| Benzyl Azide (Non-chelating) | 10 µM | Absent | No detectable product |

| Picolyl Azide (Chelating) | 100 µM | Present | >95% (within 5 min) |

| Picolyl Azide (Chelating) | 40 µM | Present | >95% (within 5 min) |

| Picolyl Azide (Chelating) | 10 µM | Present | >95% (within 5 min) |

Experimental Protocols

The following are representative protocols for the use of this compound in common bioconjugation applications.

Labeling of Proteins in Cell Lysate

This protocol provides a general method for the biotinylation of alkyne-modified proteins in a cell lysate.

Materials:

-

Alkyne-modified protein in cell lysate

-

This compound

-

Copper(II) Sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium Ascorbate

-

Protein Precipitation Solution (e.g., Methanol/Chloroform)

-

Phosphate-Buffered Saline (PBS)

-

DMSO

Procedure:

-

Prepare Stock Solutions:

-

This compound: 10 mM in DMSO.

-

CuSO₄: 20 mM in deionized water.

-

THPTA: 100 mM in deionized water.

-

Sodium Ascorbate: 100 mM in deionized water (prepare fresh).

-

-

Reaction Setup: In a microcentrifuge tube, combine the following in order:

-

50 µL of protein lysate (1-5 mg/mL).

-

Add this compound stock solution to a final concentration of 20-50 µM.

-

Add THPTA stock solution to a final concentration of 1 mM.

-

Add CuSO₄ stock solution to a final concentration of 1 mM.

-

-

Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

-

Incubation: Incubate the reaction for 30 minutes to 1 hour at room temperature with gentle mixing.

-

Protein Precipitation: Precipitate the labeled protein using a methanol/chloroform protocol to remove excess reagents.

-

Wash and Resuspend: Wash the protein pellet with methanol and resuspend in a buffer of choice.

Staining of Fixed and Permeabilized Cells

This protocol outlines a general procedure for the fluorescent detection of alkyne-labeled biomolecules in fixed cells.

Materials:

-

Cells cultured on coverslips, fixed and permeabilized

-

This compound

-

Copper(II) Sulfate (CuSO₄)

-

Reducing Agent (e.g., Sodium Ascorbate)

-

Fluorescently labeled Streptavidin

-

PBS

-

Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Mounting Medium

Procedure:

-

Prepare Click Reaction Cocktail (per coverslip):

-

To 443 µL of PBS, add:

-

5 µL of 10 mM this compound in DMSO (final concentration ~112 µM).

-

1 µL of 2 M Sodium Ascorbate (final concentration ~4.5 mM).

-

1 µL of 1 M CuSO₄ (final concentration ~2.2 mM).

-

Note: The final concentration of this compound may need to be optimized (typically 1.5-3.0 µM for imaging).

-

-

Labeling:

-

Wash the fixed and permeabilized cells twice with PBS.

-

Add the click reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.

-

-

Washing: Wash the cells three times with Wash Buffer.

-

Streptavidin Staining:

-

Incubate the cells with a solution of fluorescently labeled streptavidin in PBS for 30-60 minutes at room temperature.

-

-

Final Washes and Mounting:

-

Wash the cells three times with Wash Buffer.

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Mandatory Visualizations

Experimental Workflow for Protein Labeling

Logical Relationship of "Plus" Reagent Advantage

References

The Cornerstone of Click Chemistry: An In-depth Technical Guide to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

For Researchers, Scientists, and Drug Development Professionals

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has become an indispensable tool in modern chemical synthesis, enabling the rapid and efficient construction of complex molecular architectures.[1] This reaction, a cornerstone of "click chemistry," facilitates the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage from an azide and a terminal alkyne with high reliability and specificity.[2][3] Its broad utility stems from its high yields, mild reaction conditions, and tolerance of a wide array of functional groups, making it particularly powerful in the fields of drug discovery, bioconjugation, and materials science.[2][4]

This technical guide provides a comprehensive overview of the CuAAC reaction, delving into its core mechanism, presenting quantitative data for reaction optimization, and offering detailed experimental protocols for practical application.

The Core Mechanism: A Tale of Copper and Selectivity

The uncatalyzed Huisgen 1,3-dipolar cycloaddition between azides and alkynes requires elevated temperatures and often results in a mixture of 1,4- and 1,5-regioisomers. The introduction of a copper(I) catalyst dramatically alters the reaction landscape, leading to a remarkable rate acceleration of 10⁷ to 10⁸ and proceeding with high regioselectivity to exclusively form the 1,4-isomer. The reaction is highly exothermic but possesses a high activation barrier in its uncatalyzed form.

The currently accepted mechanism for CuAAC involves a multi-step catalytic cycle with copper(I) as the active species. This active catalyst can be generated from Cu(I) salts or, more commonly, through the in situ reduction of Cu(II) salts (e.g., CuSO₄) using a reducing agent like sodium ascorbate.

The key steps in the catalytic cycle are as follows:

-

Formation of a Copper-Acetylide Intermediate: The cycle begins with the interaction of the copper(I) catalyst with the terminal alkyne to form a copper-acetylide complex.

-

Coordination and Cyclization: The azide then coordinates to the copper-acetylide intermediate. This is followed by a 1,3-dipolar cycloaddition, where the azide attacks the alkyne, leading to the formation of a six-membered copper metallacycle.

-

Ring Contraction and Product Formation: The metallacycle rearranges and undergoes ring contraction to form a triazolyl-copper derivative.

-

Protonolysis and Catalyst Regeneration: Finally, protonolysis of the triazolyl-copper intermediate releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active copper(I) catalyst, allowing the cycle to continue.

Data Presentation: Optimizing Reaction Conditions

The success of a CuAAC reaction is dependent on several key parameters. The following tables summarize typical quantitative data for optimizing both small molecule synthesis and bioconjugation reactions.

Table 1: General Reaction Parameters for Small Molecule Synthesis

| Parameter | Recommended Range | Notes | Source(s) |

| Catalyst Loading | 0.25 - 5 mol% | Lower loadings are often sufficient for high-yielding reactions. | |

| Ligand:Copper Ratio | 1:1 to 2:1 | Ligands like TBTA stabilize the Cu(I) state in organic solvents. | |

| Reducing Agent | 5 - 10 mol% | When starting from a Cu(II) source, sodium ascorbate is common. | |

| Solvents | DMSO, DMF, t-BuOH, CH₂Cl₂, H₂O | The reaction is tolerant to a wide range of solvents. | |

| Temperature | Room Temperature to 50 °C | Mild temperatures are generally sufficient. | |

| Reaction Time | 1 - 16 hours | Can be significantly reduced with microwave heating. |

Table 2: Typical Reaction Parameters for Bioconjugation in Aqueous Media

| Parameter | Recommended Concentration | Notes | Source(s) |

| Copper(I) Catalyst | 0.25 - 1 mM | Generated in situ from CuSO₄. | |

| Ligand:Copper Ratio | 2:1 to 5:1 | Water-soluble ligands like THPTA are crucial to prevent cytotoxicity and accelerate the reaction. | |

| Reducing Agent | 5 mM | Sodium ascorbate is typically used in excess. | |

| Biomolecule Concentration | > 10 µM | Higher concentrations lead to faster reaction rates. | |

| Solvents | Aqueous Buffers (e.g., PBS) | The reaction is well-suited for biological systems. | |

| pH Range | 4 - 12 | Demonstrates broad functional group tolerance. |

Experimental Protocols

The following are detailed methodologies for performing a CuAAC reaction, with specific examples for a model reaction and an on-resin peptide modification.

Protocol 1: Model CuAAC Reaction in Aqueous Solution

This protocol is useful for testing the efficiency of the reaction conditions before applying them to valuable biological samples.

Materials:

-

Propargyl alcohol (model alkyne)

-

Azide stock solution (e.g., a fluorogenic azide like 3-azido-7-hydroxycoumarin)

-

Copper(II) sulfate (CuSO₄) stock solution (20 mM)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (50 mM)

-

Sodium ascorbate stock solution (100 mM)

-

Reaction buffer (e.g., phosphate-buffered saline, PBS)

-

2 mL microcentrifuge tubes

Procedure:

-

Prepare the Alkyne Solution: In a 2 mL microcentrifuge tube, combine the propargyl alcohol with the reaction buffer to a final volume of 446.2 µL, achieving a final alkyne concentration of 560 µM.

-

Add the Azide: Add 10 µL of the 5 mM azide stock solution to the alkyne solution. The final concentration of the azide will be 100 µM.

-

Prepare and Add the Catalyst/Ligand Mixture: In a separate tube, premix 6.3 µL of the 20 mM CuSO₄ stock solution with 12.5 µL of the 50 mM THPTA stock solution. Add this mixture to the reaction tube. The final concentrations will be 0.25 mM copper and 1.25 mM ligand (a 5:1 ligand to copper ratio).

-

Initiate the Reaction: Add 25 µL of the 100 mM sodium ascorbate stock solution to the reaction mixture. The final concentration of sodium ascorbate will be 5 mM.

-

Incubation: Close the tube to minimize oxygen diffusion and mix by inverting several times. Allow the reaction to proceed at room temperature for 1-2 hours.

-

Analysis: The reaction progress can be monitored by a suitable analytical technique, such as fluorescence spectroscopy if a fluorogenic azide was used.

Protocol 2: On-Resin CuAAC for Peptide Modification

This protocol outlines the modification of an azide-functionalized peptide synthesized on a solid support.

Materials:

-

Azide-functionalized peptide-resin

-

Terminal alkyne (5-10 equivalents relative to resin loading)

-

Copper(I) iodide (CuI) (1-2 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (5-10 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Methanol

-

Solid-phase synthesis vessel with a shaker

Procedure:

-

Resin Preparation: Swell the azide-functionalized peptide-resin in DMF for at least 30 minutes. Wash the resin thoroughly with DMF (3 x 5 mL).

-

Prepare the Alkyne Solution: In a separate vial, dissolve the terminal alkyne (5-10 eq.) in a minimal amount of DMF.

-

Catalyst and Base Addition: To the reaction vessel containing the swollen and washed resin, add CuI (1-2 eq.) and DIPEA (5-10 eq.).

-

Initiate the Reaction: Add the prepared alkyne solution to the resin mixture.

-

Incubation: Agitate the mixture at room temperature for 4-16 hours. The reaction progress can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing it by LC-MS.

-

Washing: Once the reaction is complete, wash the resin thoroughly with DMF (3 x 5 mL), followed by DCM (3 x 5 mL), and methanol (3 x 5 mL).

-

Drying: Dry the resin under vacuum.

-

Cleavage and Deprotection: Cleave the modified peptide from the resin and remove any side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

Applications in Drug Development and Bioconjugation

The CuAAC reaction has had a profound impact on drug development and the broader field of chemical biology. Its bioorthogonality, meaning it proceeds with high selectivity in complex biological environments without interfering with native biochemical processes, is a key advantage.

In drug discovery, CuAAC is widely used for:

-

Lead Identification and Optimization: The modular nature of the reaction allows for the rapid synthesis of large libraries of compounds for screening.

-

Synthesis of Peptide-Drug Conjugates (PDCs) and Antibody-Drug Conjugates (ADCs): CuAAC provides a reliable method for attaching cytotoxic drugs to targeting moieties like peptides or antibodies. For example, it has been used to conjugate the potent cytotoxic drug monomethyl auristatin E (MMAE) to antibodies like trastuzumab.

In bioconjugation, the applications are vast and include:

-

Labeling of Biomolecules: The specific and efficient labeling of proteins, nucleic acids, and sugars with probes such as fluorophores or biotin is readily achieved.

-

Surface Functionalization: Modifying the surfaces of materials, such as magnetic beads or virus-like particles, with biomolecules.

-

Metabolic Labeling: Introducing azide or alkyne functionalities into biomolecules within living cells for subsequent detection and analysis.

The robustness, efficiency, and selectivity of the copper-catalyzed azide-alkyne cycloaddition have solidified its position as an essential reaction in the chemist's toolkit. Its continued application promises to drive innovation across a multitude of scientific disciplines.

References

The "Plus" Advantage: A Technical Deep Dive into Biotin Azide Plus for Enhanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioorthogonal chemistry, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," stands as a cornerstone for its high efficiency and specificity in labeling biomolecules. However, the requisite copper catalyst can pose challenges in biological systems due to its cytotoxicity. Biotin Azide Plus emerges as a significant advancement, addressing this limitation through an innovative internal chelating system. This technical guide provides an in-depth exploration of the advantages conferred by the "Plus" component, offering quantitative insights and detailed experimental protocols to empower your research.

The "Plus" in this compound refers to an integrated copper-chelating moiety, which endows the molecule with the ability to act as both a reactant and a catalyst in CuAAC reactions.[1][2][3][4] This intrinsic feature dramatically accelerates the reaction kinetics, enabling efficient biotinylation at significantly lower and more biocompatible copper concentrations.[5]

Core Advantages of the "Plus" Component

The primary advantages of the integrated copper-chelating system in this compound include:

-

Accelerated Reaction Kinetics: The internal chelating group positions the copper catalyst in close proximity to the azide, increasing the effective local concentration of the catalyst and leading to a substantial rate enhancement of the click reaction. This allows for faster and more efficient labeling, even with low concentrations of target molecules.

-

Improved Biocompatibility: By facilitating the reaction at lower copper concentrations (as low as 10-40 µM), the "Plus" component significantly mitigates the cytotoxic effects associated with higher copper levels in living cells.

-

Enhanced Signal-to-Noise Ratio: The rapid reaction kinetics and high efficiency of this compound lead to a more robust signal and reduced background, which is particularly advantageous for the detection of low-abundance biomolecules.

-

Simplified Experimental Workflow: The built-in catalytic function can simplify the experimental setup by reducing the need for high concentrations of external copper-chelating ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), which are often required in traditional CuAAC reactions to stabilize the Cu(I) ion and enhance reaction rates.

Quantitative Performance Data

The enhanced performance of copper-chelating azides like that in this compound has been quantitatively demonstrated. The following tables summarize the key performance metrics compared to standard, non-chelating biotin azides.

| Parameter | Standard Biotin Azide | This compound (Copper-Chelating) | Reference |

| Required Copper Concentration | Typically ≥ 100 µM | As low as 10-40 µM | |

| Relative Reaction Rate | Baseline | Significantly faster | |

| Signal Intensity | Lower | Up to 40-fold increase reported |

| Condition | Non-Chelating Azide (Yield after 30 min) | Picolyl Azide (Chelating) (Yield after 10 min) | Reference |

| 10 µM CuSO₄ (no ligand) | <10% | >90% | |

| 10 µM CuSO₄ + THPTA | ~20% | >95% (in < 5 min) | |

| 100 µM CuSO₄ (no ligand) | ~40% | >95% (in < 5 min) |

Signaling Pathways and Experimental Workflows

Mechanism of Action: The Role of the "Plus" Component

The "Plus" component, a copper-chelating group such as a picolyl moiety, acts as an intramolecular ligand. It captures and stabilizes the Cu(I) catalyst, presenting it in an optimal orientation to the azide for the cycloaddition reaction with an alkyne-modified target. This intramolecular catalysis is significantly more efficient than the intermolecular catalysis seen in traditional click chemistry with non-chelating azides.

References

Unlocking Cellular Insights: A Technical Guide to Biotin Azide Plus in Molecular Biology

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of molecular biology and drug discovery, the ability to specifically label and isolate biomolecules is paramount. Biotin Azide Plus has emerged as a powerful tool, leveraging the precision of click chemistry to facilitate a wide range of applications, from proteomic analysis to cellular imaging. This in-depth technical guide explores the core applications of this compound, providing detailed experimental protocols and quantitative data to empower researchers in their quest for novel biological understanding and therapeutic innovation.

Core Principles: The Power of "Click" and Enhanced Biotinylation

This compound is a biotinylation reagent that participates in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][3] This bioorthogonal reaction forms a stable triazole linkage between the azide group on the biotin reagent and an alkyne group that has been metabolically, enzymatically, or chemically incorporated into a target biomolecule, such as a protein, glycan, or nucleic acid.[1][2]

The "Plus" in this compound signifies a key innovation: the inclusion of a copper-chelating moiety within the reagent's structure. This internal chelating system accelerates the CuAAC reaction, allowing for efficient labeling even at low concentrations of the copper catalyst. This enhanced reactivity is particularly advantageous for studying low-abundance biomolecules and for applications in living cells where high concentrations of copper can be toxic.

Quantitative Performance Metrics

The integrated copper-chelating system in this compound and related picolyl azides offers significant quantitative advantages over standard biotin azide reagents in CuAAC reactions. The following tables summarize key performance improvements based on available data for copper-chelating azides.

| Performance Metric | Standard Azide | Copper-Chelating Azide (e.g., Picolyl Azide) | Fold Improvement | Reference |

| Reaction Yield (30 min, 10 µM CuSO₄, no ligand) | No detectable product | 38-81% | - | |

| Signal Intensity (Live Cell Labeling) | Baseline | Up to 25-fold increase | ~25x | |

| Signal-to-Noise Ratio (Fixed Cell Imaging) | Standard | 1.8 to 2.7-fold improvement | 1.8-2.7x | |

| Relative Signal (Live Cells, 40 µM Cu vs. 100 µM Cu) | Lower signal at 100 µM Cu | 3.9-fold greater signal at 40 µM Cu | >3.9x |

Table 1: Comparative Performance of Standard vs. Copper-Chelating Azides. This table highlights the significant enhancements in reaction yield and signal intensity afforded by the copper-chelating moiety in reagents like this compound.

Key Applications and Experimental Protocols

This compound is a versatile reagent with broad applications in molecular biology. Below are detailed protocols for some of its most common uses.

Metabolic Labeling and Profiling of Nascent Proteins

This protocol enables the identification and quantification of newly synthesized proteins within a specific timeframe.

Principle: Cells are cultured in the presence of an amino acid analog containing an alkyne group, such as L-azidohomoalanine (AHA) or homopropargylglycine (HPG), which is incorporated into nascent polypeptide chains. Following cell lysis, the alkyne-tagged proteins are biotinylated using this compound via a click reaction. The biotinylated proteins can then be enriched using streptavidin-coated beads for subsequent analysis by mass spectrometry.

Experimental Protocol:

-

Metabolic Labeling:

-

Culture cells to 70-80% confluency.

-

Replace the normal culture medium with methionine-free medium and incubate for 1 hour to deplete endogenous methionine.

-

Replace the methionine-free medium with medium containing 25-50 µM AHA or HPG and culture for the desired labeling period (e.g., 1-24 hours).

-

-

Cell Lysis:

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

Click Chemistry Reaction:

-

To 1 mg of protein lysate, add the following components in order, vortexing gently after each addition:

-

This compound to a final concentration of 50 µM.

-

Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 1 mM.

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or other copper-chelating ligand to a final concentration of 100 µM.

-

Copper(II) sulfate (CuSO₄) to a final concentration of 1 mM.

-

-

Incubate the reaction mixture for 1 hour at room temperature with gentle rotation.

-

-

Protein Precipitation and Enrichment:

-

Precipitate the protein by adding four volumes of ice-cold acetone and incubating at -20°C for at least 2 hours.

-

Pellet the protein by centrifugation at 14,000 x g for 10 minutes at 4°C.

-

Wash the pellet twice with ice-cold methanol.

-

Resuspend the protein pellet in a buffer compatible with streptavidin bead binding (e.g., PBS with 0.1% SDS).

-

Add streptavidin-coated magnetic beads and incubate for 1 hour at room temperature with rotation to capture biotinylated proteins.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

-

Downstream Analysis:

-

Elute the enriched proteins from the beads (e.g., by boiling in SDS-PAGE sample buffer or using cleavable biotin azide variants).

-

Analyze the eluted proteins by SDS-PAGE and Western blotting or proceed with in-solution or on-bead digestion for mass spectrometry-based proteomic analysis.

-

Labeling and Imaging of Cellular Components

This protocol allows for the visualization of alkyne-modified biomolecules within fixed and permeabilized cells.

Principle: Cells are first treated with an alkyne-modified metabolic precursor (e.g., an alkyne-modified sugar for glycan labeling or EdU for DNA synthesis). After fixation and permeabilization, the incorporated alkyne is detected by a click reaction with a fluorescently-tagged this compound, followed by detection with a fluorescent streptavidin conjugate, or directly with a fluorescently-labeled this compound.

Experimental Protocol:

-

Metabolic Labeling (Example: DNA Synthesis with EdU):

-

Culture cells on coverslips to the desired confluency.

-

Add 10 µM 5-ethynyl-2´-deoxyuridine (EdU) to the culture medium and incubate for a period appropriate to label the desired cell population (e.g., 2 hours for S-phase cells).

-

-

Cell Fixation and Permeabilization:

-

Wash the cells twice with PBS.

-

Fix the cells with 3.7% formaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Permeabilize the cells with 0.5% Triton® X-100 in PBS for 20 minutes at room temperature.

-

Wash the cells twice with PBS.

-

-

Click Reaction for Imaging:

-

Prepare a "click" reaction cocktail. For a 1 mL reaction, add the following in order:

-

860 µL PBS

-

10 µL of a 100 mM CuSO₄ stock solution.

-

10 µL of a 10 mM this compound stock solution.

-

100 µL of a 1 M sodium ascorbate stock solution (freshly prepared).

-

-

Remove the wash buffer from the cells and add the click reaction cocktail.

-

Incubate for 30 minutes at room temperature, protected from light.

-

-

Staining and Imaging:

-

Wash the cells three times with PBS.

-

If using a non-fluorescent this compound, incubate with a fluorescently labeled streptavidin conjugate (e.g., Streptavidin-Alexa Fluor™ 488) according to the manufacturer's instructions.

-

Wash the cells three times with PBS.

-

Mount the coverslips on microscope slides with an antifade mounting medium.

-

Image the cells using a fluorescence microscope with the appropriate filter sets.

-

Visualizing the Molecular Logic and Workflows

To better illustrate the underlying principles and experimental processes, the following diagrams were generated using the DOT language.

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction.

References

fundamental principles of biotinylating proteins with Biotin Azide Plus

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principles and methodologies for biotinylating proteins using Biotin Azide Plus. Biotinylation, the process of attaching biotin to a molecule, is a cornerstone technique in life sciences, enabling highly specific detection and purification of proteins and their interacting partners.[1] this compound is a state-of-the-art reagent designed for efficient and specific biotinylation through "click chemistry," a class of biocompatible reactions known for their high yield and selectivity.[2][3]

Core Principles: The Chemistry of Biotinylation

The utility of this compound is centered around the azide-alkyne cycloaddition reaction. This powerful ligation chemistry allows for the covalent linkage of an azide-modified molecule (this compound) to an alkyne-modified target protein. Two primary forms of this reaction are employed in biological research: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and widely used method for forming a stable triazole linkage between a terminal alkyne and an azide.[4][5] This reaction is catalyzed by copper(I), which significantly accelerates the rate of cycloaddition.

Mechanism of Action: The key to this compound's enhanced performance in CuAAC lies in its integrated copper-chelating system. This feature allows for the formation of a potent, active copper complex that acts as both a reactant and a catalyst, leading to rapid and efficient biotinylation even at low concentrations. This is particularly advantageous for detecting low-abundance proteins.

Diagram of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Pathway

Caption: The CuAAC reaction pathway for protein biotinylation.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications where the cytotoxicity of copper is a concern, SPAAC offers a metal-free alternative. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide without the need for a catalyst. While this compound is primarily designed for CuAAC, the azide group is compatible with SPAAC when using a strained alkyne-modified protein.

Diagram of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Pathway

Caption: The SPAAC reaction pathway for copper-free biotinylation.

Quantitative Data Summary

The following tables summarize key quantitative parameters for using this compound and related reagents.

| Parameter | Value | Reference |

| Molecular Weight | 582.72 g/mol | |

| Purity | >95% (HPLC) | |

| Solubility | DMSO, DMF, MeOH | |

| Storage Conditions | -20°C, Desiccate |

| Application | Recommended Final Concentration of this compound | Reference |

| Cell Lysate Labeling | 5 µM to 50 µM (optimization recommended) | |

| Fixed/Permeabilized Cell Staining | 0.5 µM to 10 µM (1.5-3.0 µM optimal for most applications) |

Experimental Protocols

Detailed methodologies for common applications of this compound are provided below. These should serve as a starting point, and optimization for specific experimental systems is recommended.

Protocol 1: Biotinylation of Proteins in Cell Lysate via CuAAC

This protocol outlines the general steps for labeling alkyne-tagged proteins in a cell lysate using this compound.

Materials:

-

Alkyne-modified protein lysate

-

This compound

-

100 mM THPTA solution

-

20 mM CuSO₄ solution

-

300 mM Sodium Ascorbate solution

-

Cold (-20°C) Methanol

-

Chloroform

-

Water

-

1.5 mL microfuge tubes

Procedure:

-

To a 1.5 mL microfuge tube, add the protein lysate sample.

-

Add the desired amount of this compound stock solution. A final concentration of 20 µM is a good starting point.

-

Add 10 µL of 100 mM THPTA solution and vortex briefly to mix.

-

Add 10 µL of 20 mM CuSO₄ solution and vortex briefly to mix.

-

Initiate the click reaction by adding 10 µL of 300 mM sodium ascorbate solution and vortex immediately.

-

Incubate the reaction for 30 minutes at room temperature with continuous vortexing or end-over-end rotation.

-

Precipitate the labeled protein by adding 3 mL of cold methanol, 0.75 mL of chloroform, and 2.1 mL of water.

-

Incubate at -20°C for 1 hour.

-

Centrifuge at 13,000-20,000 x g for 10 minutes to pellet the protein.

-

Carefully remove the upper aqueous layer.

-

Add 450 µL of methanol and vortex briefly.

-

Centrifuge at 13,000-20,000 x g for 5 minutes to pellet the protein.

-

Remove the supernatant and air dry the protein pellet. Do not over-dry.

Experimental Workflow for Protein Biotinylation in Cell Lysate

Caption: A step-by-step workflow for biotinylating proteins in a cell lysate.

Protocol 2: Staining of Fixed and Permeabilized Cells

This protocol describes the use of this compound for the fluorescent detection of alkyne-labeled biomolecules in fixed and permeabilized cells.

Materials:

-

Fixed and permeabilized cells with alkyne-labeled biomolecules

-

This compound

-

50 mM Copper Sulfate (CuSO₄) in water

-

300 mM Sodium Ascorbate in water

-

Phosphate-Buffered Saline (PBS)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

Procedure:

-

Prepare a 1 mM stock solution of this compound in DMSO or water.

-

Prepare the following click reaction solutions: 50 mM CuSO₄ and 300 mM sodium ascorbate.

-

Wash the fixed and permeabilized cells twice with 1 mL of PBS per well.

-

Prepare the Reaction Cocktail immediately before use. For a 1 mL cocktail, combine the components in the order listed in the table below.

-

Immediately add 1 mL of the Reaction Cocktail to the cells, ensuring even distribution.

-

Protect the sample from light and incubate for 30 minutes at room temperature.

-

Remove the reaction cocktail and wash each well once with 1 mL of Wash Buffer.

-

Wash each well with 1 mL of PBS.

-

The cells are now ready for downstream detection of the biotin tag (e.g., with fluorescently labeled streptavidin).

Reaction Cocktail Preparation (per 1 mL)

| Component | Volume | Final Concentration |

| PBS | Varies | - |

| This compound (1 mM stock) | 1-10 µL | 1-10 µM |

| CuSO₄ (50 mM stock) | 20 µL | 1 mM |

| Sodium Ascorbate (300 mM stock) | 20 µL | 6 mM |

| Total Volume | 1 mL |

Experimental Workflow for Staining Fixed/Permeabilized Cells

Caption: Workflow for biotin labeling in fixed and permeabilized cells.

Concluding Remarks

This compound offers a robust and highly efficient method for the biotinylation of proteins and other biomolecules. Its integrated copper-chelating system streamlines the CuAAC workflow, providing superior reactivity and enabling the detection of low-abundance targets. By understanding the fundamental principles of azide-alkyne cycloaddition and following optimized protocols, researchers can effectively leverage this powerful tool for a wide range of applications in proteomics, drug discovery, and molecular imaging.

References

Biotin Azide Plus: An In-depth Technical Guide for Labeling Newly Synthesized Proteins

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Biotin Azide Plus, a powerful tool for the selective labeling and subsequent analysis of newly synthesized proteins. This reagent is pivotal for researchers in proteomics, cell biology, and drug discovery who seek to understand dynamic changes in protein expression and function.

Introduction to this compound and Bioorthogonal Labeling

The study of newly synthesized proteins provides a real-time snapshot of a cell's response to various stimuli or perturbations. Bioorthogonal chemistry, a class of reactions that can occur in living systems without interfering with native biochemical processes, has revolutionized the ability to tag and identify these proteins. "Click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a cornerstone of bioorthogonal labeling due to its high efficiency and specificity.[1][2]

This compound is an advanced biotinylation reagent designed for CuAAC reactions.[3] It features an azide group that rapidly and specifically reacts with alkyne-modified biomolecules to form a stable triazole linkage.[3] This enables the covalent attachment of a biotin tag to proteins that have been metabolically labeled with an alkyne-containing amino acid analog, such as L-homopropargylglycine (HPG) or O-propargyl-puromycin (OPP).[4]

Key Advantages of this compound:

-

Enhanced Reactivity: this compound contains a copper-chelating system within its structure, which accelerates the CuAAC reaction. This allows for the formation of a strong, active copper complex that acts as both reactant and catalyst, enabling reactions to proceed efficiently even under dilute conditions.

-

High Sensitivity: The enhanced reactivity makes it particularly valuable for detecting low-abundance proteins.

-

Improved Solubility: A hydrophilic PEG spacer enhances water solubility and reduces steric hindrance, facilitating its use in aqueous biological samples.

-

Strong Biotin-Avidin Interaction: The flexible spacer ensures robust binding to streptavidin and avidin, which is crucial for the enrichment and detection of labeled proteins.

The Core Mechanism: Labeling and Detection Workflow

The fundamental principle behind using this compound for labeling newly synthesized proteins involves a two-step process:

-

Metabolic Labeling: Cells are cultured in a medium containing an amino acid analog with a bioorthogonal alkyne group (e.g., HPG, an analog of methionine, or OPP, an analog of puromycin). As new proteins are synthesized, this analog is incorporated into the polypeptide chain.

-

Click Reaction with this compound: After a desired labeling period, cells are lysed, and the proteome is harvested. This compound is then introduced along with a copper(I) catalyst and a reducing agent. The azide group of this compound "clicks" onto the alkyne group of the incorporated amino acid analog, covalently attaching a biotin tag to the newly synthesized proteins.

Once biotinylated, these proteins can be detected, enriched, and identified using various techniques.

Signaling Pathway and Experimental Workflow Diagrams

Overall workflow for labeling and detecting newly synthesized proteins.

Quantitative Data and Performance

The efficiency of this compound and related click chemistry reagents has been demonstrated in various studies. While a direct comparative table is not always presented in the literature, key quantitative parameters can be extracted and summarized.

| Parameter | Value/Range | Context | Source |

| Optimal Concentration (Cell Lysates) | 20 µM (starting point), 5 µM - 50 µM (range) | Labeling of alkyne-tagged proteins in cell lysate. | |

| Optimal Concentration (Fixed/Permeabilized Cells) | 1.5 - 3.0 µM (optimal), 0.5 µM - 10 µM (range) | Imaging of OPP-labeled proteins. | |

| Improvement in Detection (DiDBiT method) | >20-fold | Improved direct detection of biotin-tagged newly synthesized peptides compared to conventional methods. | |

| Signal-to-Noise Ratio (Click-iT Resin vs. Biotin) | 25 vs. 3 | Alkyne-agarose resin enrichment shows >8-fold improvement over biotin-based approaches. | |

| Identified Nascent Proteins (OPP-IDCL) | ~1500 | Starting with 100 µg of protein from K562 cells. | |

| Identified Nascent Proteins (mTOR inhibition) | 1915 | In K562 cells treated with MLN128 prior to OPP labeling. |

Detailed Experimental Protocols

The following are generalized protocols for the use of this compound. Optimization may be required for specific cell types and experimental conditions.

Labeling of Newly Synthesized Proteins in Cell Lysates

This protocol is a starting point for labeling alkyne-tagged proteins in a cell lysate using a copper-catalyzed click reaction.

Materials:

-

Cell lysate containing alkyne-tagged proteins

-

This compound

-

Copper(II) Sulfate (CuSO₄) solution (20 mM)

-

Sodium Ascorbate solution (300 mM, freshly prepared)

-

Methanol (cold, -20°C)

-

Chloroform

Procedure:

-

To your cell lysate (e.g., 500 µL), add the this compound to a final concentration of 20 µM. This is a recommended starting point and may require optimization (range 5-50 µM).

-

Add 10 µL of 20 mM CuSO₄ solution and vortex briefly to mix.

-

Initiate the click reaction by adding 10 µL of 300 mM sodium ascorbate solution. Vortex briefly.

-

Incubate the reaction for 30 minutes at room temperature, with continuous vortexing or end-over-end rotation.

-

To precipitate the proteins, add 3 mL of cold (-20°C) methanol, 0.75 mL of chloroform, and 2.1 mL of water.

-

Incubate at -20°C for 1 hour.

-

Centrifuge at 13,000-20,000 x g for 10 minutes. Carefully remove the upper aqueous layer without disturbing the protein interface.

-

Add 450 µL of methanol and vortex briefly.

-

Centrifuge at 13,000-20,000 x g for 5 minutes to pellet the protein.

-

Carefully remove and discard the supernatant.

-

Air dry the protein pellet. Do not over-dry. The pellet is now ready for downstream applications.

Protocol for labeling proteins in cell lysates.

Staining of Newly Synthesized Proteins in Fixed and Permeabilized Cells

This protocol is for imaging newly synthesized proteins in cells that have been fixed and permeabilized.

Materials:

-

Fixed and permeabilized cells with incorporated alkyne-amino acid

-

Phosphate-Buffered Saline (PBS)

-

This compound (1 mM stock in DMSO or water)

-

Copper(II) Sulfate (CuSO₄) solution (50 mM)

-

Sodium Ascorbate solution (300 mM, freshly prepared)

-

Wash Buffer (e.g., PBS with 0.1% Tween-20)

Procedure:

-

Wash the fixed and permeabilized cells twice with 1 mL of PBS per well.

-

Prepare the Click Reaction Cocktail immediately before use. For 1 mL, mix the components in the following order:

-

PBS: 885 µL

-

This compound (1 mM stock): 5 µL (for a final concentration of 5 µM, optimize between 0.5-10 µM)

-

CuSO₄ (50 mM): 20 µL

-

Sodium Ascorbate (300 mM): 90 µL

-

-

Remove the PBS from the cells and immediately add 1 mL of the Reaction Cocktail to each sample, ensuring even distribution.

-

Protect the samples from light and incubate for 30 minutes at room temperature.

-

Remove the reaction cocktail and wash each well once with 1 mL of Wash Buffer.

-

Wash each well with 1 mL of PBS.

-

The cells are now ready for imaging or further processing, such as staining with fluorescently labeled streptavidin.

Protocol for staining proteins in fixed cells.

Advanced Applications and Considerations

Cleavable Biotin Probes:

For applications such as mass spectrometry-based proteomics, the extremely strong interaction between biotin and streptavidin can make elution of captured proteins challenging. To address this, cleavable biotin azide reagents, such as Dde this compound, have been developed. These reagents contain a linker between the biotin and the azide that can be cleaved under specific, mild conditions (e.g., with 2% hydrazine), allowing for the efficient release of the captured proteins from streptavidin beads. The use of a cleavable linker has been shown to dramatically reduce background proteins and increase the number of identified newly synthesized proteins.

Quantitative Proteomics Strategies:

This compound is compatible with advanced quantitative proteomics workflows. One such strategy is HILAQ (Heavy Isotope Labeled Azidohomoalanine Quantification), which uses a heavy isotope-labeled version of the azido-amino acid analog. This allows for the labeling, enrichment, identification, and quantification of newly synthesized proteins in a single workflow, providing a powerful tool for comparative proteomics studies.

Conclusion

This compound is a highly efficient and sensitive reagent for the bioorthogonal labeling of newly synthesized proteins. Its enhanced reactivity and favorable chemical properties make it an invaluable tool for researchers investigating dynamic cellular processes. By combining metabolic labeling with the robust and specific click reaction, scientists can selectively tag, enrich, and identify proteins synthesized under various experimental conditions, providing deep insights into cellular function, disease mechanisms, and the effects of therapeutic agents. The protocols and data presented in this guide offer a solid foundation for the successful implementation of this compound in a wide range of research applications.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | AxisPharm [axispharm.com]

- 4. Capture, Release, and Identification of Newly Synthesized Proteins for Improved Profiling of Functional Translatomes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Bio-orthogonal Chemistry with Biotin Azide Plus

For Researchers, Scientists, and Drug Development Professionals

Core Principles of Bio-orthogonal Chemistry and the Advancement with Biotin Azide Plus

Bio-orthogonal chemistry refers to a class of chemical reactions that can occur inside living systems without interfering with native biochemical processes. These reactions involve pairs of functional groups that are mutually reactive but inert to the biological environment. A cornerstone of bio-orthogonal chemistry is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction that forms a stable triazole linkage between an azide and an alkyne. This technology has revolutionized the ability to label and visualize biomolecules in their native settings.

This compound represents a significant advancement in CuAAC reagents. Standard biotin azide reagents require the addition of a copper catalyst and a copper-chelating ligand to facilitate the click reaction. In contrast, this compound is engineered with a built-in copper-chelating system.[1][2][3] This innovative design allows the reagent to act as both a reactant and a catalyst, forming a highly reactive azide-copper complex that reacts almost instantaneously with alkynes, even under dilute conditions.[2][3] This enhanced reactivity is particularly valuable for detecting low-abundance biomolecules and improving the signal-to-noise ratio in various applications.

Comparative Analysis of Biotin Azide Reagents

The key advantage of this compound lies in its enhanced reaction kinetics and efficiency compared to standard biotin azide reagents. This is primarily due to the integrated copper-chelating moiety, which obviates the need for external chelating ligands and accelerates the reaction.

| Feature | Standard Biotin Azide | This compound | Dde this compound |

| Reaction Mechanism | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | Accelerated Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | Accelerated Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) |

| Catalyst Requirement | External copper (I) source and chelating ligand (e.g., THPTA, BTTAA) required | External copper (I) source still required, but the integrated chelating system enhances catalysis | External copper (I) source still required, but the integrated chelating system enhances catalysis |

| Reaction Kinetics | Slower, dependent on the efficiency of the external ligand | Significantly faster due to the pre-formed active copper complex | Significantly faster due to the pre-formed active copper complex |

| Sensitivity | Good | Excellent, especially for low-abundance targets | Excellent, especially for low-abundance targets |

| Signal-to-Noise Ratio | Good | Greatly improved | Greatly improved |

| Cleavability | Non-cleavable | Non-cleavable | Cleavable with 2% aqueous hydrazine |

| Key Advantage | Cost-effective and widely used | Superior reactivity and signal enhancement | Combines enhanced reactivity with the ability to release the biotin tag |

| Molecular Weight | ~326.42 g/mol (for N-(3-Azidopropyl)biotinamide) | 582.72 g/mol | 834.05 g/mol |

| Chemical Formula | C13H22N6O2S (for N-(3-Azidopropyl)biotinamide) | C24H42N10O5S | C38H63N11O8S |

Experimental Protocols

General Protocol for Labeling Proteins in Cell Lysates

This protocol is a starting point for labeling alkyne-modified proteins in a cell lysate using this compound. Optimization may be required depending on the specific protein and experimental conditions.

Materials:

-

Cell lysate containing alkyne-modified proteins

-

This compound

-

Tris(2-carboxyethyl)phosphine (TCEP), 50 mM in water (freshly prepared)

-

Tris((1-hydroxy-propyl-1H-1,2,3-triazol-4-yl)methyl)amine (THPTA)

-

Copper(II) sulfate (CuSO₄), 20 mM in water

-

Sodium Ascorbate, 300 mM in water (freshly prepared)

-

1.5 mL microfuge tubes

-

Methanol, Chloroform (cold, -20°C)

-

Phosphate-buffered saline (PBS)

Procedure:

-

To a 1.5 mL microfuge tube, add up to 50 µL of cell lysate (1-5 mg/mL).

-

Add 4 µL of a 5 mM stock solution of this compound in DMSO. The optimal final concentration may range from 5 µM to 50 µM.

-

Add 2 µL of 50 mM TCEP to reduce any disulfide bonds.

-

Add 10 µL of 100 mM THPTA solution and vortex briefly.

-

Add 10 µL of 20 mM CuSO₄ solution and vortex briefly.

-

Initiate the click reaction by adding 10 µL of 300 mM sodium ascorbate solution. Vortex briefly to mix.

-

Incubate the reaction for 30 minutes at room temperature, rotating end-over-end.

-

Precipitate the labeled proteins by adding 3 mL of cold methanol and 0.75 mL of cold chloroform. Vortex and incubate at -20°C for 1 hour.

-

Centrifuge at 13,000-20,000 x g for 10 minutes to pellet the protein.

-

Carefully remove the supernatant.

-

Wash the pellet with 450 µL of cold methanol and centrifuge again.

-

Discard the supernatant and allow the protein pellet to air dry. Do not over-dry. The pellet is now ready for downstream analysis such as SDS-PAGE and western blotting.

Protocol for O-GlcNAc-Modified Protein Enrichment from Cell Lysates

This protocol describes the enrichment of O-GlcNAcylated proteins for mass spectrometry analysis using a chemoenzymatic labeling strategy with a cleavable biotin azide reagent (Dde this compound).

Materials:

-

Cell lysate

-

UDP-GalNAz (N-azidoacetylgalactosamine)

-

Y289L Gal-T1 enzyme

-

Dde this compound

-

Reaction buffer (e.g., 10 mM HEPES, pH 7.9)

-

Click chemistry reagents (as in section 3.1)

-

Streptavidin-agarose beads

-

Wash buffers (e.g., PBS with 0.1% SDS)

-

Elution buffer (2% aqueous hydrazine)

-

Reagents for protein digestion (e.g., DTT, iodoacetamide, trypsin)

Procedure:

-

Chemoenzymatic Labeling:

-

Incubate the cell lysate with UDP-GalNAz and the Y289L Gal-T1 enzyme in the reaction buffer overnight at 4°C to attach an azide group to O-GlcNAc sites.

-

-

Click Chemistry:

-

Perform the click reaction to attach Dde this compound to the azide-modified proteins as described in the general protocol for cell lysates (section 3.1).

-

-

Affinity Purification:

-

Incubate the biotinylated lysate with streptavidin-agarose beads for 1-2 hours at 4°C to capture the O-GlcNAcylated proteins.

-

Wash the beads extensively with wash buffers to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the captured proteins from the beads by incubating with 2% aqueous hydrazine for 15-30 minutes at room temperature to cleave the Dde linker.

-

-

Sample Preparation for Mass Spectrometry:

-

Precipitate the eluted proteins.

-

Resuspend the protein pellet, reduce disulfide bonds with DTT, and alkylate cysteine residues with iodoacetamide.

-

Digest the proteins into peptides using trypsin.

-

The resulting peptide mixture is ready for analysis by LC-MS/MS.

-

Visualizations of Workflows and Pathways

Drug Discovery and Target Identification Workflow

Caption: Workflow for drug target identification using this compound.

O-GlcNAc Proteomics Experimental Workflow

Caption: Workflow for the enrichment and analysis of O-GlcNAcylated proteins.

Simplified Canonical Wnt Signaling Pathway

Caption: Overview of the canonical Wnt/β-catenin signaling pathway.

References

Biotin Azide Plus: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin Azide Plus is a key reagent in bioconjugation, enabling the efficient labeling of biomolecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." Its utility in proteomics, molecular imaging, and drug development hinges on its physicochemical properties, particularly its solubility and stability.[1] This technical guide provides a comprehensive overview of the solubility and stability of this compound, offering valuable data for researchers to optimize its use in various applications.

Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₄H₄₂N₁₀O₅S | [1][2][3] |

| Molecular Weight | 582.72 g/mol | [1] |

| Appearance | Off-white to slightly orange amorphous solid or oil | |

| Purity | ≥95% (HPLC) |

Solubility Properties

This compound exhibits good solubility in common organic solvents, a critical factor for preparing stock solutions and performing conjugation reactions. The hydrophilic PEG spacer incorporated into its structure is designed to improve water solubility and reduce steric hindrance.

Qualitative Solubility

Multiple sources confirm that this compound is soluble in the following organic solvents:

-

Dimethyl Sulfoxide (DMSO)

-

Dimethylformamide (DMF)

-

Methanol (MeOH)

Quantitative Solubility Data

| Solvent | Solubility of Biotin-Azide | Reference |

| DMSO | ~5 mg/mL | |

| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL |

Another biotin-azide compound is reported to have a solubility of ≥32.6 mg/mL in DMSO.

Preparation of a 10 mM Solution

For practical laboratory use, a 10 mM stock solution of this compound can be prepared as follows:

-

To 5 mg of this compound, add 858 µL of a suitable solvent (e.g., DMSO).

-

To 10 mg of this compound, add 1716 µL of a suitable solvent (e.g., DMSO).

Stability and Storage

Proper storage and handling are crucial to maintain the integrity and reactivity of this compound.

Recommended Storage Conditions

The compound should be stored under the following conditions:

-

Temperature: -20°C

-

Light: Protect from light (store in the dark).

-

Atmosphere: Store under an inert gas.

Shelf Life

When stored unopened under the recommended conditions, this compound has a shelf life of 12 months after receipt.

General Stability Considerations

While specific stability studies on this compound are not widely published, general knowledge of its constituent functional groups, biotin and organic azides, offers valuable insights:

-

Biotin: The biotin moiety can be susceptible to degradation under conditions of high temperature and exposure to sunlight.

-

Organic Azides: Organic azides are a class of compounds that can be sensitive to light, heat, friction, and pressure, which may lead to decomposition. It is recommended to store solutions of organic azides at low temperatures (e.g., -18°C) and protected from light.

Aqueous solutions of a related compound, biotin-azide, are not recommended for storage for more than one day.

Experimental Protocols

The following sections provide standardized methodologies for determining the solubility and stability of chemical reagents like this compound. These protocols can be adapted by researchers to perform in-house validation.

Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

This method is a widely accepted technique for measuring the equilibrium solubility of a compound.

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent (e.g., DMSO, DMF, MeOH, or an aqueous buffer) in a sealed vial.

-

Agitate the mixture at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Separate the undissolved solid from the saturated solution by centrifugation.

-

Carefully filter the supernatant using a chemically inert filter (e.g., PTFE syringe filter).

-

-

Quantification:

-

Determine the concentration of this compound in the clear filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Generate a calibration curve with standard solutions of known concentrations to ensure accurate quantification.

-

-

Data Reporting:

-

Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

-

Caption: A generalized workflow for determining equilibrium solubility.

Protocol for Stability Testing

This protocol outlines a general approach for assessing the stability of a reagent over time, based on guidelines for in-vitro diagnostic reagents.

-

Define Study Parameters:

-

Storage Conditions: Test stability under recommended storage conditions (-20°C) as well as accelerated (e.g., 4°C, 25°C) and stress conditions (e.g., elevated temperature, light exposure).

-

Time Points: Define the time intervals for testing (e.g., 0, 1, 3, 6, 12 months).

-

Analytical Method: Use a validated stability-indicating method, such as HPLC, to detect any degradation.

-

-

Sample Preparation and Storage:

-

Prepare multiple aliquots of this compound in the desired solvent(s).

-

Store the aliquots under the defined storage conditions.

-

-

Analysis at Each Time Point:

-

At each time point, analyze the samples for purity and the presence of any degradation products.

-

Compare the results to the initial (time 0) analysis.

-

-

Data Analysis and Shelf-Life Determination:

-

Analyze the data for trends in degradation.

-

Establish a shelf-life based on the time it takes for the purity to drop below an acceptable limit (e.g., 90%).

-

Caption: A generalized workflow for conducting a stability study.

Conclusion

This compound is a valuable tool for bioconjugation, with its solubility in common organic solvents facilitating its use in a wide range of experimental setups. While quantitative solubility and detailed stability data are not extensively published, the information provided in this guide, along with the outlined experimental protocols, offers a solid foundation for researchers to effectively utilize and characterize this important reagent. Adherence to the recommended storage conditions is paramount to ensure its performance and longevity. Further studies to quantify its solubility in various solvent systems and to characterize its stability profile under different environmental conditions would be of significant benefit to the scientific community.

References

chemical structure and properties of Biotin Azide Plus

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Biotin Azide Plus, a third-generation biotinylating reagent. It details its chemical structure, properties, and applications, with a focus on its utility in bioorthogonal chemistry for the labeling and detection of biomolecules. This guide also includes detailed experimental protocols and data presented for practical laboratory use.

Introduction to this compound

This compound is a sophisticated biotin-azide probe designed for the efficient biotinylation of alkyne- or DBCO-modified target molecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] A key innovation of "Plus" reagents is the incorporation of a copper-chelating system directly into the molecule's structure.[1][3] This feature allows for the formation of a highly active copper complex, making this compound both a reactant and a catalyst in the CuAAC reaction.[3] This intrinsic catalytic activity leads to an almost instantaneous reaction with alkynes, even under dilute conditions, which is particularly advantageous for detecting low-abundance targets and enhancing biocompatibility.

Chemical Structure and Properties

This compound possesses a unique structure that combines a biotin moiety for detection, an azide group for click chemistry, and a hydrophilic spacer arm. The molecular formula is C24H42N10O5S. The hydrophilic spacer, often a polyethylene glycol (PEG) linker, improves water solubility and reduces steric hindrance, thereby facilitating the efficient binding of the biotin tag to streptavidin or avidin.

Chemical Structure Diagram

Caption: Generalized structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C24H42N10O5S | |

| Molecular Weight | 582.72 g/mol | |

| Appearance | Off-white to slightly orange amorphous solid or oil | |

| Purity | ≥ 95% (HPLC) | |

| Solubility | Soluble in DMSO, DMF, MeOH | |

| Storage Conditions | -20 °C, protected from light, under inert gas | |

| Shelf Life | 12 months from receipt when stored as directed |

Mechanism of Action: The "Click Chemistry" Reaction

This compound functions through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The azide group on the this compound molecule reacts specifically and efficiently with a terminal alkyne on a target biomolecule. The integrated copper-chelating system in this compound facilitates the in situ formation of the active Cu(I) catalyst, accelerating the reaction rate significantly. This reaction forms a stable and covalent triazole linkage, effectively tagging the biomolecule with biotin.

Caption: The CuAAC "Click Chemistry" reaction workflow.

Applications in Research and Drug Development

The high efficiency and biocompatibility of this compound make it a versatile tool in various research areas:

-

Bioconjugation: For the labeling of proteins, nucleic acids, and other biomolecules for detection and purification.

-

Proteomics: To identify and isolate specific proteins from complex biological samples.

-

Molecular Imaging: For the visualization of biomolecules through the highly specific biotin-streptavidin interaction.

-

Glycoprotein and Carbohydrate Labeling: Used for tagging glycoproteins and other carbohydrate-containing compounds that have been modified to contain an alkyne group.

Experimental Protocols

The following are generalized protocols for the use of this compound in cell and cell lysate labeling. Optimization may be required for specific applications.

Labeling of Fixed and Permeabilized Cells

This protocol provides a starting point for imaging alkyne-modified biomolecules in fixed cells.

Materials:

-

Fixed and permeabilized cells with alkyne-labeled biomolecules

-

This compound

-

DMSO or water for stock solution

-

Copper(II) Sulfate (CuSO4)

-

THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)

-

Sodium Ascorbate

-

Phosphate-Buffered Saline (PBS)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

Recommended Concentrations:

| Reagent | Stock Concentration | Final Concentration |

| This compound | 1 mM in DMSO or water | 0.5 - 10 µM (optimal 1.5 - 3.0 µM for many applications) |

| CuSO4 | 50 mM in water | 1 mM |

| THPTA | 100 mM in water | 2 mM |

| Sodium Ascorbate | 300 mM in water | 6 mM |

Procedure:

-

Prepare a fresh reaction cocktail for the click reaction. For each sample, combine the reagents in the order listed in the table above.

-

Wash the fixed and permeabilized cells twice with 1 mL of PBS.

-

Remove the PBS and immediately add 1 mL of the reaction cocktail to the cells.

-

Incubate for 30 minutes at room temperature, protected from light.

-

Remove the reaction cocktail and wash the cells once with 1 mL of Wash Buffer.

-

Proceed with downstream detection methods (e.g., incubation with fluorescently labeled streptavidin).

Caption: Experimental workflow for cell labeling.

Labeling of Proteins in Cell Lysates

This protocol is a general guideline for labeling alkyne-tagged proteins in a cell lysate.

Materials:

-

Cell lysate containing alkyne-tagged proteins

-

This compound

-

DMSO for stock solution

-

Copper(II) Sulfate (CuSO4)

-

THPTA

-

Sodium Ascorbate

-

Methanol, Chloroform, Water (for protein precipitation)

Recommended Concentrations:

| Reagent | Stock Concentration | Final Concentration in Reaction |

| This compound | 10 mM in DMSO | 5 - 50 µM (20 µM is a good starting point) |

| CuSO4 | 20 mM in water | 0.2 mM |

| THPTA | 100 mM in water | 1 mM |

| Sodium Ascorbate | 300 mM in water | 3 mM |

Procedure:

-

In a microfuge tube, combine the cell lysate with the click reaction components.

-

Add 10 µL of 100 mM THPTA solution and vortex.

-

Add 10 µL of 20 mM CuSO4 solution and vortex.

-

Initiate the reaction by adding 10 µL of 300 mM sodium ascorbate solution and vortex.

-

Incubate for 30 minutes at room temperature with continuous mixing.

-

Precipitate the labeled proteins by adding 3 mL of cold (-20°C) methanol, 0.75 mL of chloroform, and 2.1 mL of water.

-

Incubate at -20°C for 1 hour.

-

Centrifuge at 13,000-20,000 x g for 10 minutes to pellet the protein.

-

Carefully remove the upper aqueous layer.

-

Add 450 µL of methanol and vortex briefly.

-

Centrifuge for 5 minutes at 13,000-20,000 x g to pellet the protein.

-

Discard the supernatant and air-dry the pellet.

-

The labeled protein pellet is now ready for downstream analysis (e.g., SDS-PAGE and Western blotting with streptavidin-HRP).

Conclusion

This compound represents a significant advancement in biotinylation reagents for click chemistry. Its integrated copper-chelating system provides unprecedented reactivity, enabling sensitive and efficient labeling of biomolecules. This technical guide provides researchers with the fundamental knowledge of its structure, properties, and applications, along with practical protocols to facilitate its integration into their experimental workflows. The enhanced performance of this compound makes it an invaluable tool for a wide range of applications in chemical biology and drug discovery.

References

Methodological & Application

Application Notes: High-Efficiency Cell Surface Protein Labeling with Biotin Azide Plus

Application Notes and Protocols for Bi-401 (Biotin Azide Plus) in Cell Lysates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bi-401 (Biotin Azide Plus) is a state-of-the-art biotinylation reagent designed for the efficient and specific labeling of alkyne-modified biomolecules within complex biological samples such as cell lysates. This reagent participates in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry," to form a stable triazole linkage. A key feature of Bi-401 is its integrated copper-chelating system, which acts as both a reactant and a catalyst, accelerating the reaction rate and enabling high sensitivity, even with low abundance targets.[1][2][3][4][5] The hydrophilic spacer arm of Bi-401 enhances its solubility in aqueous buffers and minimizes steric hindrance, ensuring efficient binding of the biotin moiety to streptavidin or avidin for subsequent detection or purification.

These application notes provide a comprehensive, step-by-step guide for the use of Bi-401 in cell lysates, including detailed experimental protocols, data presentation for optimizing reaction conditions, and troubleshooting guidelines.

Chemical Properties

| Property | Value |

| Molecular Formula | C₂₄H₄₂N₁₀O₅S |

| Molecular Weight | 582.72 g/mol |

| Appearance | Off-white to slightly orange amorphous solid or oil |

| Solubility | DMSO, DMF, MeOH |

| Purity | ≥ 95% (HPLC) |

| Storage | -20°C, protected from light, under inert gas |

Principle of Reaction

This compound labels alkyne-containing biomolecules through a highly efficient and specific click chemistry reaction. The azide group on the this compound molecule reacts with the terminal alkyne on the target molecule in the presence of a copper(I) catalyst to form a stable triazole linkage. The integrated copper-chelating moiety in this compound facilitates this reaction, making it faster and more efficient than traditional CuAAC reactions.

Data Presentation: Optimizing this compound Labeling

The efficiency of the click chemistry reaction is dependent on the concentration of the key reagents. The following table provides a starting point for optimizing the labeling of alkyne-modified proteins in cell lysates. The optimal concentrations may vary depending on the specific cell type, protein of interest, and the abundance of the alkyne modification.

| Parameter | Recommended Range | Starting Concentration | Observation |

| This compound | 5 - 50 µM | 20 µM | Higher concentrations may increase signal but can also lead to higher background. |

| Copper (II) Sulfate (CuSO₄) | 1 - 2 mM | 1 mM | Essential for the reaction; high concentrations can be cytotoxic if used in live cells. |

| THPTA Ligand | 2 - 5 mM | 5 mM | Stabilizes the Cu(I) ion and improves reaction efficiency. |

| Sodium Ascorbate | 5 - 15 mM | 15 mM | Reduces Cu(II) to the active Cu(I) state; use a freshly prepared solution. |

| Incubation Time | 30 - 60 minutes | 30 minutes | Longer incubation times may improve labeling of low-abundance targets. |